4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid
Overview
Description
4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid: is an organic compound that features a pyrrole ring substituted with a 2,4-dichlorobenzoyl group and a carboxylic acid group
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the interactions of pyrrole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and selectivity.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, 2-[(2,4-dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid, is known to interact withPeroxisome proliferator-activated receptor gamma , Nuclear receptor coactivator 2 , and Retinoic acid receptor RXR-alpha . These targets play crucial roles in regulating gene expression, cellular differentiation, and metabolic processes.
Biochemical Pathways
Given its potential targets, it may influence pathways related togene expression , cellular differentiation , and metabolic processes .
Result of Action
Given its potential targets, it may influencegene expression , cellular differentiation , and metabolic processes .
Biochemical Analysis
Biochemical Properties
4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with bacterial metabolites, indicating its potential role in microbial metabolic pathways . The nature of these interactions often involves the compound acting as a substrate or inhibitor, thereby influencing the activity of the enzymes and proteins it interacts with.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism . Additionally, its interaction with cell signaling pathways can lead to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with bacterial metabolites suggests that it may inhibit or activate enzymes involved in bacterial metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under certain conditions but may degrade over time, leading to changes in its effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including alterations in gene expression and enzyme activity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to be a substrate for certain bacterial enzymes, indicating its involvement in microbial metabolic pathways . Additionally, the compound can affect metabolic flux and metabolite levels, leading to changes in overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its effects. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of the compound within different tissues can also affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid typically involves the acylation of a pyrrole derivative with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the 2,4-dichlorobenzoyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the benzoyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Alcohol derivatives of the 2,4-dichlorobenzoyl group.
Substitution: Substituted benzoyl derivatives with various functional groups.
Comparison with Similar Compounds
2,4-dichlorobenzoic acid: Shares the 2,4-dichlorobenzoyl moiety but lacks the pyrrole ring.
2,4-dichlorobenzyl alcohol: Contains the 2,4-dichlorobenzyl group but differs in the functional groups attached to the benzene ring.
2,4-dichlorobenzoyl chloride: A precursor in the synthesis of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid.
Uniqueness: The presence of both the pyrrole ring and the 2,4-dichlorobenzoyl group in this compound provides a unique combination of chemical properties
Properties
IUPAC Name |
4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-7-1-2-8(9(14)4-7)11(16)6-3-10(12(17)18)15-5-6/h1-5,15H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGSCFPMDBMXQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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